1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1488423-70-6
VCID: VC3405104
InChI: InChI=1S/C13H23BN2O2/c1-6-7-8-16-10-11(9-15-16)14-17-12(2,3)13(4,5)18-14/h9-10H,6-8H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC
Molecular Formula: C13H23BN2O2
Molecular Weight: 250.15 g/mol

1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1488423-70-6

Cat. No.: VC3405104

Molecular Formula: C13H23BN2O2

Molecular Weight: 250.15 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - 1488423-70-6

Specification

CAS No. 1488423-70-6
Molecular Formula C13H23BN2O2
Molecular Weight 250.15 g/mol
IUPAC Name 1-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C13H23BN2O2/c1-6-7-8-16-10-11(9-15-16)14-17-12(2,3)13(4,5)18-14/h9-10H,6-8H2,1-5H3
Standard InChI Key ZNCVRSHACQYXHU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC

Introduction

Structural Characteristics and Classification

1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole belongs to the class of organoboron compounds featuring a heterocyclic core structure. The molecule possesses a pyrazole ring as its fundamental scaffold, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This pyrazole core is substituted at the N1 position with a linear butyl chain (C4H9), which contributes to the compound's lipophilicity and influences its physical properties. At the C4 position of the pyrazole ring, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as a pinacol boronic ester) is attached, serving as a masked form of a boronic acid functional group .

The structural arrangement of 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole represents an important distinction from its isomeric counterparts. Unlike the structurally related 1-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, where the boronic ester is positioned at the C5 carbon of the pyrazole, the placement at C4 creates distinct electronic and steric properties that affect reactivity patterns . The butyl substituent at N1 also differentiates this compound from analogs bearing other alkyl groups such as methyl, tert-butyl, or isobutyl at this position, which is evident when comparing it to compounds like 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole or 1-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .

The pinacol boronic ester moiety represents a protected form of a boronic acid, providing enhanced stability while maintaining the synthetic utility of the boron center. This functional group consists of a boron atom bonded to two oxygen atoms that form part of a five-membered ring derived from pinacol (2,3-dimethyl-2,3-butanediol). The four methyl groups in this pinacol portion contribute to the steric bulk around the boron center, offering protection against unwanted reactions while allowing controlled transformations under specific conditions. The presence of this boronic ester group makes the compound particularly valuable as a building block in cross-coupling reactions, especially Suzuki-Miyaura couplings .

Molecular Features

The molecular formula of 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is C13H23BN2O2, reflecting its composition of carbon, hydrogen, boron, nitrogen, and oxygen atoms . This organic compound has a molecular weight of approximately 250.14 g/mol, placing it in the low-to-medium molecular weight category of organic compounds. The structural backbone consists of the pyrazole ring, which provides aromaticity and specific reactivity patterns characteristic of nitrogen heterocycles. The butyl chain at the N1 position contributes four carbon atoms in a linear arrangement, affecting the compound's solubility profile and lipophilicity. The boronic ester functionality at the C4 position serves as a reactive handle for further chemical modifications .

Physical and Chemical Properties

1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exists as a solid at room temperature, which is consistent with many related pyrazole-containing compounds featuring boronic ester groups . While specific melting point data for this exact compound is limited in the provided search results, comparison with structurally similar compounds suggests a melting point likely in the range of 80-120°C. For instance, related compounds such as tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate have reported melting points between 82°C and 89°C . The solid-state properties are influenced by both the pyrazole core and the substituents that affect crystal packing.

In terms of solubility, 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is expected to show limited water solubility due to its lipophilic character, contributed by both the butyl chain and the pinacol portion of the boronic ester. Based on patterns observed with similar compounds, it is likely to dissolve well in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylsulfoxide. The compound's solubility profile makes it amenable to various organic reactions and purification procedures commonly employed in synthetic organic chemistry. The balance between its aromatic heterocyclic core and the aliphatic substituents creates a moderate polarity profile that influences its chromatographic behavior and extraction properties .

Spectroscopic Characteristics

The spectroscopic profile of 1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole provides valuable information for its identification and structural confirmation. Although specific spectral data for this compound is limited in the provided search results, general spectroscopic patterns can be inferred from structurally related compounds. In proton nuclear magnetic resonance (¹H NMR) spectroscopy, characteristic signals would be expected for the pyrazole ring protons, typically appearing in the aromatic region (δ 7.0-8.5 ppm). The butyl chain would show distinctive signals in the aliphatic region, with the methylene group adjacent to the nitrogen (N-CH₂-) appearing more downfield (approximately δ 3.8-4.2 ppm) compared to the remaining methylene and methyl groups of the chain. The twelve protons of the four methyl groups in the pinacol portion would likely appear as a sharp singlet in the region of δ 1.2-1.4 ppm .

In carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy, the pyrazole ring carbons would typically appear in the range of δ 120-150 ppm, with the carbon attached to the boron atom showing a characteristic broadening due to the quadrupolar nature of the boron nucleus. The carbons of the butyl chain would resonate in the aliphatic region (δ 10-50 ppm), while the quaternary carbons and methyl carbons of the pinacol group would appear around δ 25-85 ppm. Mass spectrometry would typically show a molecular ion peak corresponding to the molecular weight of 250.14, along with fragmentation patterns characteristic of the loss of the butyl group or cleavage of the boronic ester moiety .

PropertyValueSource
Molecular FormulaC13H23BN2O2
Molecular Weight250.14 g/mol
Physical StateSolid
SMILES NotationCCCCN1C=C(B2OC(C)(C)C(C)(C)O2)C=N1
SolubilityInsoluble in water; Soluble in organic solventsInferred from
AppearanceWhite to off-white solidInferred from similar compounds
Storage RecommendationsStore in cool, dry place; protect from moistureInferred from similar compounds

Synthetic Methodologies

Synthetic ApproachKey StepsPotential AdvantagesPotential Limitations
Metalation Route1. N-alkylation of pyrazole
2. Lithiation at C4
3. Reaction with boron electrophile
Direct introduction of boronic ester; potentially high regioselectivityRequires anhydrous conditions; sensitive to functional groups
Cross-Coupling Route1. C4-halogenation of pyrazole
2. N-alkylation
3. Pd-catalyzed borylation
Milder conditions; better functional group toleranceRequires preparation of halogenated precursor; potentially lower yields
Miyaura Borylation1. N-alkylation of pyrazole
2. Introduction of leaving group at C4
3. Borylation with Pd catalyst
Versatile methodology; well-established conditionsMay require optimization of catalyst and reaction conditions

Applications and Significance

CompoundKey Structural DifferenceMolecular Weight (g/mol)Potential Impact on Properties and Applications
1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleReference compound250.14Balanced lipophilicity; versatile building block
1-tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoletert-Butyl vs. n-Butyl at N1250.14Increased steric hindrance; potentially altered reactivity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleMethyl vs. Butyl at N1208.07Reduced lipophilicity; smaller molecular size
1-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleBoronic ester at C5 vs. C4250.15Different electronic distribution; altered regioselectivity in reactions
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylateCarbamate vs. alkyl at N1294.16Different reactivity profile; potential for deprotection to NH-pyrazole

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